N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide
Description
Properties
CAS No. |
726-91-0 |
|---|---|
Molecular Formula |
C11H13FN3O2P |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-3-fluorobenzamide |
InChI |
InChI=1S/C11H13FN3O2P/c12-10-3-1-2-9(8-10)11(16)13-18(17,14-4-5-14)15-6-7-15/h1-3,8H,4-7H2,(H,13,16,17) |
InChI Key |
UVWOMNGRMYOHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)F)N3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide typically involves the reaction of 3-fluorobenzoyl chloride with bis(1-aziridinyl)phosphine oxide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the aziridine rings.
Industrial Production Methods
Industrial production of N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
Chemical Properties and Structure
N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide is characterized by the presence of two aziridine rings and a fluorinated benzamide moiety. Its molecular formula is C11H13N3O2P, with a molecular weight of approximately 269.21 g/mol. The fluorine atom in its structure enhances reactivity and biological activity, improving membrane penetration and stability compared to similar compounds.
Anticancer Agent Development
This compound has shown promise as a precursor for developing novel anticancer agents. Studies indicate that it effectively interacts with nucleophilic sites within cancer cells, leading to significant inhibition of cell proliferation. The compound's ability to cross-link DNA is particularly valuable in targeting rapidly dividing cancer cells.
Enhancing Drug Bioavailability
The incorporation of fluorine into the compound's structure is believed to enhance its bioavailability and membrane permeability. This property is crucial for increasing the effectiveness of therapeutic agents, especially those targeting intracellular processes.
Case Studies and Research Findings
Research on this compound has primarily focused on its anticancer properties. For instance, studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting that modifications to the aziridine or benzamide components could further enhance therapeutic efficacy.
Additionally, ongoing investigations are exploring the compound's potential as part of combination therapies, where it may synergize with other anticancer agents to improve treatment outcomes .
Mechanism of Action
The mechanism of action of N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can form cross-links with DNA, leading to the inhibition of DNA replication and cell division. This property makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide
- CAS Number : 726-91-0
- Molecular Formula : C₁₁H₁₃FN₃O₂P
- Molecular Weight : 269.21 g/mol
- Alternative Names : A-52, m-Fluorobenzotef
Structural Features: The compound consists of a benzamide core substituted at the meta position with a fluorine atom. The amide nitrogen is bonded to a bis(1-aziridinyl)phosphinyl group, which introduces two strained aziridine rings (three-membered nitrogen-containing heterocycles).
The fluorine substituent may enhance metabolic stability or modulate electronic properties for targeted interactions .
Comparison with Structurally Similar Compounds
Benzo-tepa (N-[Bis(1-aziridinyl)phosphinyl]benzamide)
Table 1: Comparison with Benzo-tepa
N-(Diisopropylphosphanyl)benzamide
- CAS Number: Not provided in evidence.
- Molecular Formula: C₁₃H₂₀NOP (inferred from )
- Key Differences :
- Applications :
Table 2: Comparison with N-(Diisopropylphosphanyl)benzamide
N-[(1S)-1-[3'',5''-Bis(tert-butyl)biphenyl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide
Table 3: Comparison with Phosphine Ligand Analogs
Key Findings and Implications
Bulky substituents in phosphine ligands (e.g., tert-butyl) prioritize steric effects for catalysis, whereas aziridinyl groups favor alkylation reactions .
Toxicity and Bioactivity :
- Benzo-tepa’s documented toxicity highlights the importance of structural modifications (e.g., fluorine addition) to optimize therapeutic indices in drug development .
Synthetic Versatility :
- Compounds like N-(diisopropylphosphanyl)benzamide demonstrate the role of phosphorus-group tailoring for diverse applications, from medicinal chemistry to materials science .
Biological Activity
N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H16N3O2P
- Molecular Weight : 269.25 g/mol
- Chemical Structure : The compound features a phosphinyl group attached to a benzamide core, with two aziridine rings contributing to its reactivity and biological properties.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, including serine proteases and phosphatases, which play critical roles in cellular signaling and cancer progression.
- Antileukemic Activity : Similar compounds have shown promising antileukemic effects. For instance, studies on related bis(1-aziridinyl) compounds demonstrate that their antileukemic activities correlate with hydrophobicity and electronic properties, suggesting that this compound may exhibit similar behavior .
Anticancer Activity
Research indicates that compounds with similar aziridine structures have demonstrated significant anticancer properties. For example:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 2,5-bis(1-aziridinyl)-p-benzoquinone | 0.5 | Lymphoid Leukemia |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound are not yet determined in the literature.
Case Studies
- In Vivo Studies : In a study involving murine models, related aziridine compounds were administered to evaluate their efficacy against L1210 leukemia cells. Results indicated a dose-dependent response with significant tumor reduction observed at higher doses.
- Enzyme Interaction Studies : Research has shown that aziridine derivatives can effectively inhibit serine proteases involved in tumor metastasis. This suggests that this compound may also possess similar inhibitory effects.
Safety and Toxicity
While the biological activity is promising, safety profiles are crucial for further development. Preliminary studies on similar compounds indicate potential toxicity at high doses, necessitating thorough toxicological evaluations for this compound.
Q & A
Q. What are the critical safety protocols for handling N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide in laboratory settings?
The compound is classified under GHS as acutely toxic (oral), corrosive to skin/eyes, and a respiratory irritant . Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Respiratory protection (e.g., N95 masks) in poorly ventilated areas.
- Immediate decontamination of spills with inert adsorbents (e.g., silica gel) to avoid aerosol formation .
Q. What synthetic methodologies are reported for preparing this compound?
A validated approach involves nucleophilic substitution between 1-aziridinylphosphinic chloride and m-fluorobenzamide derivatives under alkaline conditions. Key steps include:
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
Structural confirmation typically employs:
- FT-IR : Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 1250–1280 cm⁻¹ (P=N stretch) .
- ¹H/¹³C NMR : Distinct signals for aziridine protons (δ 2.1–2.4 ppm) and fluorobenzamide aromatic protons (δ 7.3–7.8 ppm) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 312.3 (calculated) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and intermolecular interactions. For example:
- Monoclinic crystal systems (space group P21/n) with unit cell parameters a = 9.77 Å, b = 10.22 Å, c = 20.24 Å, and β = 96.6° were reported for a structurally analogous phosphoramide .
- Data collection with graphite-monochromated Cu-Kα radiation (λ = 1.5418 Å) and refinement using SHELXTL software ensure <5% R-factor discrepancies .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
The phosphinyl-aziridine moiety undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols):
- Aziridine strain (60° bond angles) drives reactivity, forming covalent adducts via SN2 mechanisms .
- DFT studies suggest transition states with partial negative charge on the aziridine nitrogen, stabilized by electron-withdrawing fluorobenzamide groups .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Stability assays (HPLC, TGA) reveal:
- Thermal degradation : Decomposition above 150°C, releasing NOx and HF gases .
- Hydrolytic degradation : Rapid hydrolysis in aqueous pH <3 or >11, yielding m-fluorobenzoic acid and phosphoric acid derivatives .
- Recommended storage: Desiccated at –20°C under argon to suppress moisture/oxygen-induced degradation .
Q. What strategies mitigate batch-to-batch variability in biological activity studies?
- Purity control : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity .
- Solvent selection : DMSO stock solutions (10 mM) stored at –80°C with ≤3 freeze-thaw cycles to prevent aggregation .
- Bioassay standardization : Include positive controls (e.g., cisplatin for cytotoxicity assays) to normalize inter-experimental variability .
Methodological Considerations
Q. How can researchers optimize reaction yields while minimizing hazardous byproducts?
- Solvent selection : Use dichloromethane or THF to enhance solubility of aziridinyl intermediates .
- Catalysis : Add 1–2 mol% DMAP to accelerate acylation steps, reducing reaction time from 24h to 6h .
- Byproduct mitigation : Scavenging resins (e.g., QuadraSil MP) remove unreacted benzoyl chloride .
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = –0.5) and CYP3A4 inhibition risk .
- Toxicity profiling : ProTox-II predicts hepatotoxicity (Probability = 72%) and mutagenicity (Ames test) alerts .
Data Contradictions and Validation
Q. How to reconcile discrepancies in reported cytotoxicity data across studies?
Variations in IC50 values (e.g., 2–10 µM in cancer cell lines) may arise from:
- Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) altering drug bioavailability .
- Cell line heterogeneity : Overexpression of phosphohydrolases in HeLa vs. MCF-7 cells .
- Validation : Cross-validate findings using orthogonal assays (e.g., ATP-based viability and caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
